3-amino-1H-benzimidazol-2-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives closely related to 3-amino-1H-benzimidazol-2-one involves multi-component reactions and one-pot synthesis strategies. For instance, a one-pot, two-step synthesis method has been developed for imidazo[1,2-a]benzimidazoles, employing a three-component reaction involving 2-aminobenzimidazoles with an aromatic aldehyde and an isocyanide under microwave activation, showcasing the versatility and efficiency of synthesizing complex benzimidazole derivatives (Hsiao et al., 2013). Another approach describes the synthesis of imines of 3-amino-2-arylimidazo[1,2-a]pyridines through a one-pot, multi-component synthesis, highlighting the adaptability of synthesis methods for generating various benzimidazole derivatives (Adib et al., 2008).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including 3-amino-1H-benzimidazol-2-one, has been elucidated using single-crystal X-ray diffraction techniques, revealing the intricate details of their crystalline forms and confirming their tautomeric structures (Hranjec et al., 2012).
Chemical Reactions and Properties
Benzimidazole compounds are known for their ability to undergo a variety of chemical reactions, including cyclocondensation and nucleophilic attacks, leading to a wide range of derivatives with diverse biological and chemical properties. For example, novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles have been synthesized, showcasing the chemical versatility of benzimidazole derivatives (Hranjec et al., 2012).
Physical Properties Analysis
The physical properties of benzimidazole derivatives can be significantly varied based on their substitution patterns. These compounds exhibit a range of melting points, solubilities, and crystalline structures, which are essential for their applications in various fields.
Chemical Properties Analysis
3-Amino-1H-benzimidazol-2-one and its derivatives possess unique chemical properties, including the potential for forming hydrogen bonds and engaging in π-π stacking interactions, which contribute to their binding affinity in biological systems and their applications as fluorescent probes for DNA detection (Perin et al., 2011).
Safety And Hazards
Benzimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Benzimidazoles and their derivatives play a significant role as therapeutic agents, e.g., antiulcer, analgesic, and anthelmintic drugs . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry . The development of the benzimidazole core has emerged over the recent years . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .
properties
IUPAC Name |
3-amino-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-10-6-4-2-1-3-5(6)9-7(10)11/h1-4H,8H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFUWGOMTZTSTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356096 | |
Record name | 3-amino-1H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1H-benzimidazol-2-one | |
CAS RN |
102616-91-1 | |
Record name | 3-amino-1H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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